molecular formula C17H22N2OS2 B2710083 (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone CAS No. 1396811-23-6

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone

Cat. No.: B2710083
CAS No.: 1396811-23-6
M. Wt: 334.5
InChI Key: QMABBMZHVLTYRH-UHFFFAOYSA-N
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Description

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the development of novel central nervous system (CNS) therapeutics. Its molecular structure integrates key pharmacophoric elements, including a piperidine ring and a 4,5-dihydrothiazole (thiazoline) heterocycle, which are known to be privileged scaffolds in drug discovery . The 4,5-dihydrothiazole ring is a hydrogenated derivative of thiazole, a core structure found in several bioactive molecules and natural products, which often contributes to diverse pharmacological profiles . Research on analogous compounds demonstrates that structures combining a piperazine or piperidine core with a 4,5-dihydrothiazole moiety exhibit high affinity and selectivity for key serotonin receptors, such as 5-HT 1A and 5-HT 2C . These receptors are validated therapeutic targets for a range of psychiatric and neurological disorders . Compounds with this specific profile have shown promising antidepressant-like and anxiolytic properties in preclinical pharmacological studies, making them valuable chemical tools for investigating the serotonergic system and its role in behavior and disease . The presence of the (o-tolyl)methanone group may further influence the compound's pharmacokinetic properties and receptor interaction specificity. This product is intended for research purposes only and is a key intermediate for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules targeting G-protein coupled receptors (GPCRs). It is strictly for use in laboratory settings.

Properties

IUPAC Name

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS2/c1-13-4-2-3-5-15(13)16(20)19-9-6-14(7-10-19)12-22-17-18-8-11-21-17/h2-5,14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMABBMZHVLTYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)CSC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone typically involves the reaction of a thiazole derivative with a piperidine derivative under specific conditions. One common method involves the use of hydrazonoyl halides as precursors, which react with various thiazole derivatives in the presence of ethanol and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The piperidine ring may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural motifs with other small-molecule receptor modulators, particularly androgen receptor (AR) antagonists. Below is a comparative analysis based on available evidence:

Feature Target Compound Compound 13 () Implications
Core Structure Piperidine ring Piperazine ring Piperazine may enhance solubility; piperidine offers conformational rigidity.
Substituent at C4 Thioether-linked 4,5-dihydrothiazole Sulfonyl-linked 3,5-dimethylisoxazole Sulfonyl groups improve metabolic stability; thioethers may reduce oxidation.
Aromatic Group o-Tolyl (2-methylphenyl) o-Tolyl (2-methylphenyl) Shared o-tolyl group suggests potential overlap in hydrophobic binding regions.
Pharmacological Target Hypothesized AR modulation (based on structural analogs) Explicitly designed as an AR antagonist () Structural divergence may alter binding affinity or selectivity.
Synthetic Route Not detailed in provided evidence Oxidative sulfonation of thioether precursor (e.g., CH₂Cl₂-mediated synthesis; ) Sulfonation steps critical for bioactivity in related compounds.

Key Findings from Structural Comparisons

Piperidine vs.

Thioether vs. Sulfonyl Linkers : The thioether in the target compound is less polar than the sulfonyl group in Compound 13, which could influence pharmacokinetics (e.g., half-life, CNS penetration).

Heterocyclic Moieties: The 4,5-dihydrothiazole in the target compound is a partially saturated heterocycle, offering distinct electronic properties compared to the aromatic isoxazole in Compound 14. This may alter hydrogen-bond acceptor/donor profiles .

Hypothetical Activity Comparison

While Compound 13 is explicitly an AR antagonist, the target compound’s activity remains unverified in the provided evidence.

  • The dihydrothiazole’s reduced aromaticity (vs. isoxazole), which may weaken π-π interactions with receptor residues.
  • sulfonyl), which could enhance metabolic stability in vivo.

Biological Activity

The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone , also referred to by its CAS number 1396874-90-0, is a complex organic molecule that features a piperidine ring, a thiazole moiety, and an aromatic methanone group. This unique structure suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2OS3C_{19}H_{26}N_{2}OS_{3}, with a molecular weight of approximately 394.6 g/mol. The presence of various functional groups, including thiazole and piperidine, is significant in determining its biological activity.

PropertyValue
Molecular FormulaC19H26N2OS3
Molecular Weight394.6 g/mol
CAS Number1396874-90-0

Biological Activity Overview

Research indicates that compounds containing thiazole and piperidine structures often exhibit diverse pharmacological activities. These activities can include antimicrobial, anti-inflammatory, and anticancer properties. The specific biological mechanisms of action for this compound are not fully elucidated but may involve interactions with various biological targets such as enzymes and receptors.

Anticancer Activity

One notable area of investigation is the antiproliferative activity of this compound against various cancer cell lines. Preliminary studies suggest that it may inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays have shown that derivatives of thiazole compounds can induce cytotoxic effects in cancer cells by modulating signaling pathways related to cell survival.

While the precise mechanism for this compound remains to be fully characterized, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. This interaction could lead to altered gene expression and subsequent biological responses.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of thiazole derivatives similar to this compound against various bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting potential as an antimicrobial agent.
  • Anticancer Research : In a controlled laboratory setting, derivatives were tested for their ability to inhibit tumor cell proliferation. The results demonstrated a dose-dependent response where higher concentrations led to increased cytotoxicity in human cancer cell lines.

Future Research Directions

Further studies are essential to:

  • Elucidate the specific molecular targets and pathways affected by this compound.
  • Conduct in vivo studies to assess the pharmacokinetics and therapeutic potential.
  • Explore structural modifications to enhance potency and selectivity against target diseases.

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